molecular formula C14H16Cl2N4O3 B142696 1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride CAS No. 21260-10-6

1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride

Cat. No. B142696
CAS RN: 21260-10-6
M. Wt: 359.2 g/mol
InChI Key: DQBTXFMGMWPELP-UHFFFAOYSA-N
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Description

The compound "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . For instance, the first paper discusses a structurally related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has been synthesized and evaluated for its potential as an antineoplastic agent. This compound features a planar methoxyphenyl ring and a 2-carboxamide substituted oxo-pyrrolidine moiety, which are connected via a sulfonyl group. The molecular structure was elucidated using X-ray analysis and AM1 molecular orbital methods, indicating the importance of such techniques in understanding the conformation and potential interactions of similar compounds .

Synthesis Analysis

The synthesis of related compounds, such as the ones described in the papers, typically involves multiple steps, including the formation of rings, the introduction of functional groups, and the protection and deprotection of these groups. While the exact synthesis of "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride" is not detailed, the methodologies used in the synthesis of the compounds in the papers, such as the use of culture broths from Streptomyces species , could provide a starting point for the synthesis of similar complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been analyzed using techniques such as X-ray crystallography and AM1 molecular orbital methods . These techniques are crucial for determining the conformation of the molecules and understanding their three-dimensional arrangement, which is essential for predicting their reactivity and interactions with biological targets. The papers suggest that such analyses often reveal the presence of hydrogen bonding and other intermolecular interactions that can influence the stability and reactivity of the compounds .

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of "1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride", they do provide insights into the reactivity of similar compounds. For example, the presence of amide groups in the compounds suggests a potential for hydrogen bonding and nucleophilic substitution reactions . These reactions could be relevant for the compound , affecting its stability and its interactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The papers indicate that related compounds exhibit properties such as solubility in water, which is facilitated by the presence of polar functional groups and hydrogen bonding capabilities . The antibacterial properties of some compounds, as seen in the second paper, also highlight the biological relevance of these molecules . These properties are important for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

In a study by Perdih (2012), the asymmetric unit of a related salt, 4-Carbamoylpyridin-1-ium 2,2,2-trichloroacetate, demonstrated unique hydrogen bonding and layer formation. The 4-carbamoylpyridin-1-ium ion displayed slight twisting out of the plane of the aromatic ring, forming layers parallel to the ac plane due to N—H⋯O hydrogen bonding of adjacent amide groups (Perdih, 2012).

Polymorphic Behavior

Lombard, Haynes, and Roex (2017) explored the solid-state behavior of organic zwitterions, including a compound structurally similar to the one . They found two conformational polymorphs of this compound, showing distinct crystallization behaviors and no observable conversion between polymorphs. This study suggests potential polymorphic stability in related compounds (Lombard et al., 2017).

Potential as a Kinase Inhibitor

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, with structural similarities to the compound of interest, as potent and selective Met kinase inhibitors. This implies potential therapeutic applications in targeting specific kinases (Schroeder et al., 2009).

Application in Synthesis of Aminopyrroles

Khlebnikov et al. (2018) described the use of a trifluoromethyl-containing building block similar to the compound for the synthesis of trifluoromethyl-substituted aminopyrroles. This highlights its potential utility in synthetic organic chemistry (Khlebnikov et al., 2018).

As a Rho Kinase Inhibitor

Wei et al. (2016) developed a novel Rho kinase inhibitor, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcasing the potential of pyridine derivatives in treating central nervous system disorders. This suggests a possible application of similar compounds in pharmacology (Wei et al., 2016).

Synthesis of Pyridine Derivatives

Song (2007) focused on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, illustrating the methodologies that can be applied to synthesize structurally similar compounds (Song, 2007).

Antitubercular and Antibacterial Activities

Bodige et al. (2019) synthesized and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for antitubercular and antibacterial activities. This research underscores the potential biomedical applications of pyridine derivatives (Bodige et al., 2019).

Mechanism of Action

The compound acts as a reactivator for AChE that has been inhibited by organophosphonates . The reactivation occurs upon binding of the reactivator to the phosphonylated AChE .

Future Directions

The compound shows promise as a reactivator for AChE that has been inhibited by organophosphonates . Future research could focus on improving the reactivation mechanism and designing better reactivators .

properties

IUPAC Name

1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBTXFMGMWPELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride
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1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride

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